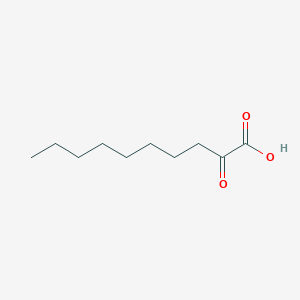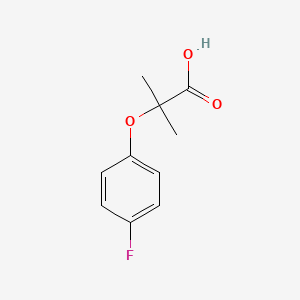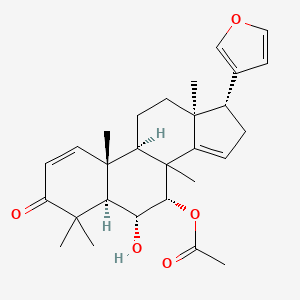
2-Oxodecanoic acid
Overview
Description
2-Oxodecanoic acid is a 2-oxo monocarboxylic acid that is decanoic acid carrying an oxo group at position 2 . It is also known as Methyl 2-oxooctadecanoate .
Synthesis Analysis
The synthesis of 2-Oxodecanoic acid and similar compounds has been studied in various contexts. For instance, a study on the photochemical synthesis of oligomeric amphiphiles from alkyl oxoacids in aqueous environments demonstrated the ability of sunlight-initiated reactions to build molecular complexity under environmentally relevant conditions .Molecular Structure Analysis
The molecular formula of 2-Oxodecanoic acid is C10H18O3 . The IUPAC Standard InChI is InChI=1S/C10H18O3/c1-2-3-4-5-6-7-8-9(11)10(12)13/h2-8H2,1H3,(H,12,13) .Scientific Research Applications
Synthesis of Histone Deacetylase Inhibitors :Aoda is present in natural histone deacetylase (HDAC) inhibitors. These inhibitors play a critical role in epigenetic control by regulating the acetylation status of histones and other proteins. Researchers have developed synthetic routes for Aoda, which is a key component in the synthesis of natural cyclic tetrapeptides that inhibit HDAC. This is significant in the context of cancer research and therapy, as HDAC inhibitors are potential therapeutic agents for cancer treatment (Rodriquez et al., 2006), (Linares et al., 2006).
Chemical Syntheses and Modifications :The chemical structure of Aoda allows for its incorporation into various synthetic pathways. Its synthesis from L-glutamic acid and the creation of derivatives highlights its versatility as a building block in organic chemistry. This adaptability is essential for producing compounds that have potential pharmaceutical applications or for use in other specialized chemical reactions (Mou & Singh, 2001).
Bioactive Aminolipopeptides Synthesis :Aoda is used in the synthesis of bioactive aminolipopeptides, which are compounds with significant biological activity. The ability to synthesize these compounds is crucial for the development of new drugs and treatments for various diseases (Stubbing, Kavianinia, & Brimble, 2017).
Biotechnology and Green Chemistry :In the context of 'White Biotechnology' for sustainable 'Green Chemistry,' Aoda and related compounds are explored as novel building blocks for chemical syntheses. Their biotechnological production offers a more environmentally friendly alternative to traditional chemical synthesis methods. This application aligns with the growing need for sustainable and renewable chemical processes (Stottmeister et al., 2005).
Electrochemical Advanced Oxidation Processes :Studies on electrochemical advanced oxidation processes (EAOPs) involving compounds like oxalic acid suggest potential applications for Aoda in water treatment and environmental remediation. Understanding the chemical behavior of such compounds in EAOPs is crucial for developing more effective and sustainable methods for pollutant removal (Garcia-Segura & Brillas, 2011).
Mechanism of Action
properties
IUPAC Name |
2-oxodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-3-4-5-6-7-8-9(11)10(12)13/h2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFDBSZCFDASAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293521 | |
| Record name | 2-Oxodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxodecanoic acid | |
CAS RN |
333-60-8 | |
| Record name | NSC90359 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90359 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Oxodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Chloro-6-(2-chlorophenyl)-4h-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide](/img/structure/B1217126.png)
![N-(7,21-Dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl)-2-hydroxy-2-[2-hydroxy-6-methyl-5-(2-methylbutyl)oxan-2-yl]propanamide](/img/structure/B1217127.png)









![[(3aR,4S,9aS,9bR)-4-hydroxy-6-methyl-3-methylidene-2,7-dioxo-4,5,9a,9b-tetrahydro-3aH-azuleno[8,7-b]furan-9-yl]methyl 2-(4-hydroxyphenyl)acetate](/img/structure/B1217142.png)

